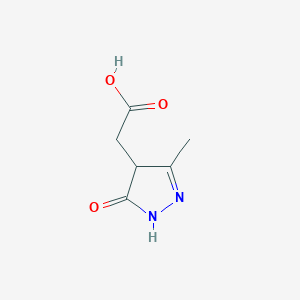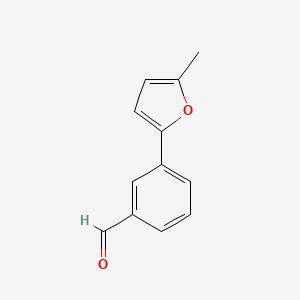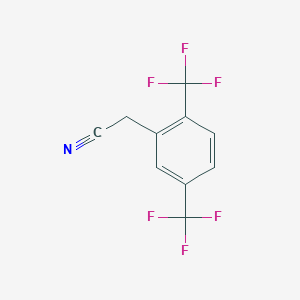![molecular formula C12H11F3N2O2 B1362272 [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-22-6](/img/structure/B1362272.png)
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the linear formula C12H11F3N2O2 . It is related to 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be represented as a combination of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a phenoxy group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
The compound has a melting point of 81-83°C, a predicted boiling point of 343.2±42.0 °C, and a predicted density of 1.46±0.1 g/cm3 . Its molecular weight is 340.22 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in this compound could be leveraged to develop new medications. Its presence often leads to improved drug properties, such as increased metabolic stability and bioavailability. This compound could serve as a precursor for synthesizing novel drug candidates targeting various diseases, where the trifluoromethyl group plays a crucial role in therapeutic activity .
Agrochemical Research
In agrochemicals, the trifluoromethyl group is valued for its ability to resist degradation in the environment, thereby prolonging the efficacy of pesticides and herbicides. This compound could be used to synthesize new agrochemicals that offer enhanced performance and environmental stability .
Material Science
The unique properties of the trifluoromethyl group can be exploited in material science, particularly in the development of advanced polymers and coatings. These materials could exhibit improved resistance to heat, chemicals, and degradation, making them suitable for a wide range of industrial applications .
Catalysis
The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. This compound could be used to design new catalysts or ligands that facilitate various chemical transformations, including those relevant to pharmaceutical and agrochemical synthesis .
NMR Labeling and Imaging
Due to the distinct electronic properties of the trifluoromethyl group, this compound could be used in NMR labeling to enhance the detection of specific molecules or environments within biological systems. It could provide valuable insights into molecular structures and interactions .
Organic Synthesis
This compound could serve as an intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group is a key structural motif in many organic compounds, and its incorporation can lead to the discovery of new reactions and synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacological profile of drug molecules. This compound could be used to modify existing drugs or develop new ones with better efficacy, reduced side effects, and improved patient compliance .
Environmental Chemistry
The stability of the trifluoromethyl group under various environmental conditions makes this compound a candidate for studying the environmental fate of fluorinated organic compounds. It could help in understanding the persistence and breakdown of pollutants in ecosystems .
Safety and Hazards
Propiedades
IUPAC Name |
[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDMZWMEOZWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379569 |
Source


|
| Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
318469-22-6 |
Source


|
| Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)






